Home > Products > Screening Compounds P55137 > 4-(cyclopropanecarbonylamino)-N-phenylbenzamide
4-(cyclopropanecarbonylamino)-N-phenylbenzamide -

4-(cyclopropanecarbonylamino)-N-phenylbenzamide

Catalog Number: EVT-4546217
CAS Number:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-cancer agents: Research on structurally similar 4-amino-N-phenylbenzamides suggests their potential as dual-targeted inhibitors of mutant epidermal growth factor receptor kinase (mEGFR) and Aurora Kinase (AURK) []. This dual inhibition mechanism offers promising avenues for developing novel anti-cancer agents against non-small cell lung cancer (NSCLC) and potentially other cancers.
  • Anti-parasite agents: Studies on N-phenylbenzamide bis(2-aminoimidazoline) derivatives, which share structural similarities with 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide, demonstrate potent trypanocidal activity []. These compounds target the kinetoplast, a structure unique to the order Kinetoplastida, making them attractive leads for developing drugs against diseases like sleeping sickness (Human African Trypanosomiasis, HAT).
  • Analgesics: Research on 5-amino-2-ethoxy-N-phenylbenzamide derivatives highlights their potential as cyclooxygenase-1 (COX-1) inhibitors with analgesic effects []. While 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide differs in its substitution pattern, exploring its potential as a COX inhibitor and analgesic agent could be worthwhile.

2-((4-(4-((4,5-dihydro-1H-imidazol-3-ium-2-yl)amino)benzamido)phenyl)amino)-4,5-dihydro-1H-imidazol-3-ium

  • Compound Description: This compound, denoted as 1a in the research, exhibits activity against the parasite Trypanosoma brucei in the micromolar range. It functions as a DNA minor groove binder, specifically targeting the AT-rich mitochondrial DNA of trypanosomatid parasites. []
  • Relevance: This compound shares the core structure of N-phenylbenzamide with 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide. The primary difference lies in the substituent at the para position of the benzamide ring. While the target compound features a cyclopropylcarbonyl amino group, this related compound has a more complex substituent incorporating two 4,5-dihydro-1H-imidazol-3-ium-2-yl groups. []

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

  • Compound Description: This compound, identified as YM-43611, exhibits high affinity for dopamine D3 and D4 receptors, demonstrating 110-fold D4 selectivity and 10-fold D3 preference over D2 receptors. It also displays potent antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice. [, ]

4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide

  • Compound Description: This compound is synthesized from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid. []
  • Relevance: This compound shares the core N-phenylbenzamide structure with 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide. The key difference lies in the substituent at the para position of the benzamide ring and the modifications on the phenyl ring directly attached to the amide nitrogen. The target compound has a cyclopropylcarbonylamino group at the para position, while this compound has an amino group. Additionally, this compound features a 3-(2-hydroxyethyl)sulfonylsulfatide substituent on the phenyl ring linked to the amide nitrogen. []

4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide

  • Compound Description: This compound is synthesized from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride via acylation and catalytic hydrogenation. []

N-(4-Aminophenyl)-4-trifluoromethylbenzamide (TFAP)

    5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v)

    • Compound Description: This compound, denoted as 9v, exhibits potent COX-1 inhibitory and analgesic activities comparable to indomethacin. []

    5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)

      4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (Compound 1)

      • Compound Description: This compound, referred to as Compound 1, demonstrates in vitro and in vivo anti-trypanosomal activity. It disrupts DNA-protein interactions in Trypanosoma brucei, specifically targeting the kinetoplast DNA by displacing essential HMG box-containing proteins. This interaction leads to kinetoplast disintegration and ultimately parasite death. []

      N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide (Compound 2)

      • Compound Description: This compound, referred to as Compound 2, shows in vitro and in vivo activity against Trypanosoma brucei. Similar to Compound 1, it targets the kinetoplast DNA, disrupting vital DNA-protein interactions and causing structural damage to the kinetoplast. []

      2-Amino-5-chloro-N-(4-sec-butylphenyl)benzamide

      • Compound Description: This compound displays good activity against Mycobacterium tuberculosis, including atypical strains. Notably, introducing a chlorine substituent at the 5th position enhances its antimycobacterial activity compared to INH (Isoniazid, a first-line antituberculosis drug). []

      N-(n-Butyryl)-N-(m-fluorobenzyl)-6-amino-7-methoxy-4-trifluoromethyl-coumarin (f1)

      • Compound Description: This compound, identified as f1, exhibits significant inhibitory effects on the stem growth of Digitaria sanguinalis. It shows greater herbicidal activity than the commercial herbicide acetochlor. []
      • Relevance: While not a direct N-phenylbenzamide derivative, f1 is included due to its structural similarity and shared activity as an enzyme inhibitor. The benzamide moiety in 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide can be considered analogous to the coumarin core in f1. Both structures feature an aromatic ring system with an amide group. Additionally, both compounds possess a fluorine-containing substituent (trifluoromethyl in f1 and cyclopropylcarbonyl in the target compound). []

      N-(p-methylbenzoyl)-N-(m-fluorobenzyl)-6-amino-7-methoxy-4-trifluoromethyl-coumarin (f9)

      • Compound Description: This compound, identified as f9, demonstrates potent inhibitory effects on the stem growth of Chenopodium glaucum. It exhibits greater herbicidal activity compared to the commercial herbicide acetochlor. []
      • Relevance: Similar to f1, this compound is included due to its structural analogy to N-phenylbenzamides and shared activity profile. The benzamide core in 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide can be considered analogous to the coumarin core in f9. Both structures feature an aromatic ring system with an amide group. Additionally, both compounds possess a fluorine-containing substituent (trifluoromethyl in f9 and cyclopropylcarbonyl in the target compound). []

      2-Fluoro-6-nitro-N-phenylbenzamide (1)

      • Compound Description: This compound serves as a starting material in the synthesis of Idelalisib, a drug used for treating chronic lymphocytic leukemia (CLL) and follicular B-cell non-Hodgkin lymphoma (FL). []

      14. 2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide (Compound 15)* Compound Description: This compound, referred to as Compound 15, acts as an inhibitor of GSK3b, a serine/threonine protein kinase involved in various cellular processes. []* Relevance: While not a direct N-phenylbenzamide derivative, Compound 15 is structurally related as it shares the cyclopropylcarbonyl amino group with the target compound, 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide. This shared functional group suggests potential similarities in binding interactions and pharmacological profiles. []

      15. 2,6-DICHLORO-N-{2-[(CYCLOPROPYLCARBONYL)AMINO]PYRIDIN-4-YL}BENZAMIDE* Compound Description: This compound is a known inhibitor of JAK2 kinase, specifically targeting its JH1 domain. JAK2 is a tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. []* Relevance: While not a direct N-phenylbenzamide derivative, this compound shares the 2-[(cyclopropylcarbonyl)amino]benzamide moiety with 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide. This shared structural feature suggests potential similarities in binding interactions and pharmacological profiles. []

      16. 2,6-dichloro-4-cyano-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide* Compound Description: This compound acts as an inhibitor of Tyk2 kinase, specifically targeting its JH1 domain. Tyk2 is a tyrosine kinase involved in signaling pathways related to immune response and inflammation. []* Relevance: While not a direct N-phenylbenzamide derivative, this compound shares the 2-[(cyclopropylcarbonyl)amino]benzamide moiety with 4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide. This shared structural feature suggests potential similarities in binding interactions and pharmacological profiles. []

      Properties

      Product Name

      4-(cyclopropanecarbonylamino)-N-phenylbenzamide

      IUPAC Name

      4-(cyclopropanecarbonylamino)-N-phenylbenzamide

      Molecular Formula

      C17H16N2O2

      Molecular Weight

      280.32 g/mol

      InChI

      InChI=1S/C17H16N2O2/c20-16(12-6-7-12)19-15-10-8-13(9-11-15)17(21)18-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,18,21)(H,19,20)

      InChI Key

      QIUXEPPLRNTIAM-UHFFFAOYSA-N

      SMILES

      C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

      Solubility

      1.2 [ug/mL]

      Canonical SMILES

      C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.